

Validating Kinetic Models of DBDS-Induced Corrosion: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DBDS

Cat. No.: B1147961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The corrosive action of Dibenzyl Disulfide (**DBDS**) on copper components, particularly within power transformers, is a significant concern that can lead to equipment failure. Understanding the kinetics of this corrosion process is crucial for predicting the service life of these components and developing effective mitigation strategies. This guide provides a comparative overview of the current understanding of the kinetics of **DBDS**-induced corrosion, summarizing available experimental data and outlining the methodologies used for its assessment. While the literature does not present multiple, fully-validated kinetic models for direct comparison, this document synthesizes the existing data to offer a comprehensive view of the reaction kinetics.

Proposed Mechanisms of DBDS-Induced Corrosion

The corrosion of copper by **DBDS** is not a direct reaction but rather a multi-step process involving the thermal decomposition of **DBDS** into more aggressive chemical species. The generally accepted mechanism suggests that at elevated temperatures, the disulfide bond in the **DBDS** molecule cleaves, leading to the formation of benzyl mercaptan (a thiol). This mercaptan is highly corrosive towards copper and is considered the primary corrosive agent in this process.

The key steps in the proposed corrosion pathway are:

- **Thermal Decomposition of DBDS:** The S-S bond in Dibenzyl Disulfide breaks at elevated temperatures to form benzyl mercaptan radicals, which then abstract hydrogen to form

benzyl mercaptan.

- **Reaction of Benzyl Mercaptan with Copper:** The highly reactive benzyl mercaptan attacks the copper surface.
- **Formation of Copper Sulfide:** The reaction between benzyl mercaptan and copper ultimately leads to the formation of copper sulfide (Cu_2S), which is the primary corrosion product. This copper sulfide layer can be non-adherent and can flake off, exposing fresh copper surface to further attack.

Kinetic Data and Modeling Approaches

While a definitive and universally accepted kinetic model for **DBDS**-induced corrosion is not yet established in the literature, the available experimental data allows for a preliminary understanding of the reaction kinetics. The corrosion process is known to be highly dependent on temperature and the concentration of **DBDS**.

Temperature Dependence and Arrhenius Relationship

The rate of **DBDS**-induced corrosion is strongly influenced by temperature, with higher temperatures leading to significantly faster corrosion rates. This temperature dependence is generally described by the Arrhenius equation, which relates the rate constant (k) of a chemical reaction to the absolute temperature (T) and the activation energy (E_a). One source explicitly mentions the Arrhenius equation in the context of **DBDS**-induced corrosive sulfur formation[1].

Arrhenius Equation:

$$k = A * e^{(-E_a / RT)}$$

Where:

- k is the rate constant
- A is the pre-exponential factor
- E_a is the activation energy
- R is the universal gas constant

- T is the absolute temperature in Kelvin

While the general applicability of the Arrhenius equation is acknowledged, specific values for the activation energy for the overall **DBDS**-induced corrosion process are not consistently reported across the literature, preventing a direct comparison of different studies.

Concentration Dependence

The rate of corrosion is also dependent on the concentration of **DBDS** in the insulating oil. Studies have shown that the formation rate of copper sulfide is proportional to the **DBDS** concentration, particularly at lower concentrations[2]. However, even at very low concentrations (as low as 1 mg/L), corrosion can still occur, albeit at a slower rate[3].

Quantitative Data from Experimental Studies

The following tables summarize the quantitative data extracted from various studies on **DBDS**-induced corrosion. These data provide insights into the conditions under which corrosion occurs and the rates of reactant depletion.

Table 1: **DBDS** Depletion and Corrosion Onset at Various Temperatures

Initial DBDS Concentration (mg/L)	Temperature (°C)	Observation	Reference
150	< 100	No measurable corrosion	[3]
150	> 125	Appreciable corrosion speed-up	[3]
250	150	>50% reduction in DBDS after 40 hours	[4]
500	130	Formation of copper sulfide deposits	[5]
Not Specified	80	Corrosive attack on copper in just over 60 days	[4]

Table 2: Influence of **DBDS** Concentration on Corrosion

DBDS Concentration (mg/L)	Observation	Reference
1	Corrosion process occurs	[3]
5	Corroded copper strip over an extended period	[4]
50 - 250	Significant corrosion within 40-48 hours at 150°C	[4]
Low Concentrations	Formation rates of copper sulfide are proportional to DBDS concentration	[2]

Experimental Protocols for Studying DBDS-Induced Corrosion

A variety of experimental methods are employed to investigate the kinetics of **DBDS**-induced corrosion. These methods typically involve accelerated aging tests under controlled conditions, followed by analysis of the reactants and corrosion products.

Accelerated Aging Tests

A common approach is to perform accelerated aging tests where copper strips or paper-insulated copper conductors are immersed in transformer oil containing a known concentration of **DBDS** at elevated temperatures.

- ASTM D1275B: This standard test method involves aging an abraded copper strip in oil for 48 hours at 150°C. The corrosiveness is then assessed by visual inspection of the copper strip[4].
- IEC 62535: This standard provides a method for detecting potentially corrosive sulfur in insulating oil. It involves heating the oil with a copper conductor and observing the formation of copper sulfide deposits[2].

- Custom Aging Experiments: Many researchers design their own aging experiments, varying parameters such as temperature, time, **DBDS** concentration, and the presence of other materials like insulating paper and oxygen to investigate their effects on the corrosion process[5].

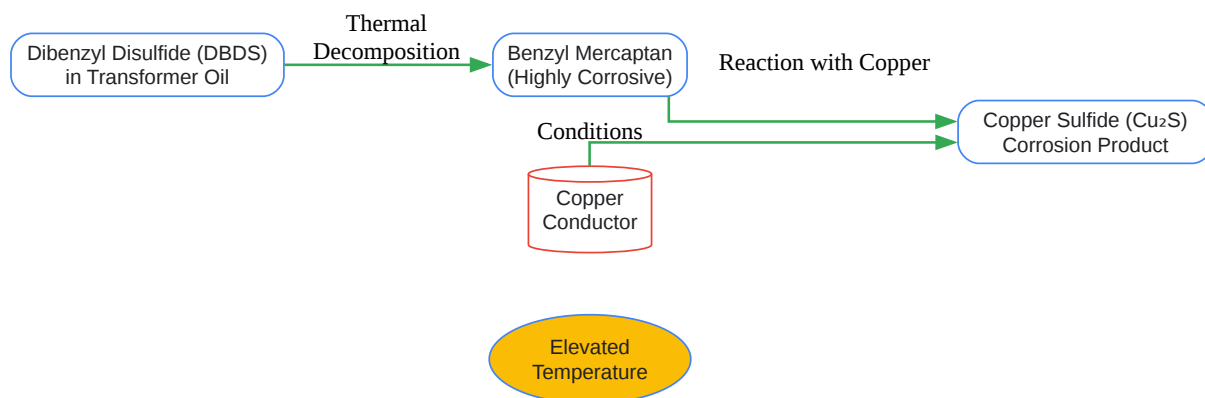
Analytical Techniques

Following the aging tests, various analytical techniques are used to quantify the extent of corrosion and the changes in the chemical composition of the oil.

- Gas Chromatography (GC): Used to measure the concentration of **DBDS** in the oil before and after the aging test to determine the rate of its depletion[3].
- Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX): These techniques are used to examine the surface of the copper conductor to identify the morphology and elemental composition of the corrosion products, confirming the presence of copper sulfide[2].
- X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is used to analyze the chemical nature of the corrosion film.

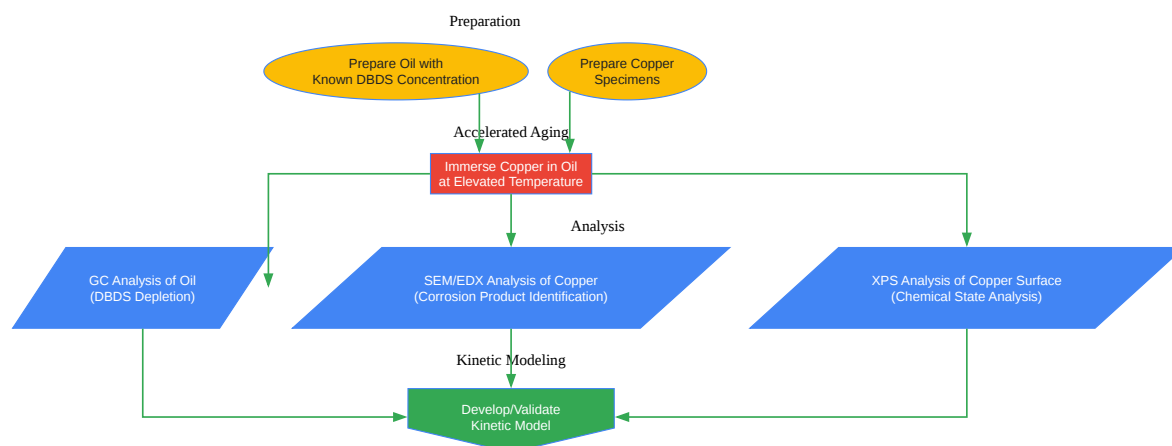
Visualizing the Corrosion Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed corrosion pathway and a general workflow for the experimental validation of corrosion kinetics.



[Click to download full resolution via product page](#)

Caption: Proposed reaction pathway for **DBDS**-induced copper corrosion.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for validating corrosion kinetics.

Conclusion

The validation of kinetic models for **DBDS**-induced corrosion is an area that requires further research. While the fundamental mechanisms are qualitatively understood, a lack of comprehensive and comparable quantitative data has hindered the development and validation of robust kinetic models. The existing literature strongly indicates that temperature and **DBDS** concentration are the primary drivers of the corrosion process. Future work should focus on systematic experimental studies to determine the kinetic parameters, such as the activation

energy and rate constants, under a wide range of conditions. This would enable the development of predictive models that can be used to assess the risk of corrosion in real-world applications and to design more effective preventative measures. For researchers in this field, the methodologies and data presented in this guide provide a foundation for designing new experiments aimed at filling the current knowledge gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. doble.com [doble.com]
- 5. Corrosion mechanism for local enrichment of acids and copper ions in copper-insulating paper contacts leading to the acceleration of copper sulfide fo ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10816H [pubs.rsc.org]
- To cite this document: BenchChem. [Validating Kinetic Models of DBDS-Induced Corrosion: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147961#validating-kinetic-models-of-dbds-induced-corrosion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com